molecular formula C6H13N3O3 B136095 1-Ethoxy-3-(propanoylamino)urea CAS No. 135280-72-7

1-Ethoxy-3-(propanoylamino)urea

Cat. No.: B136095
CAS No.: 135280-72-7
M. Wt: 175.19 g/mol
InChI Key: PHBNVKLHBGBNLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-3-(propanoylamino)urea is a urea derivative characterized by an ethoxy group at the 1-position and a propanoylamino (propionylamino) substituent at the 3-position. Urea derivatives are widely studied for their versatility in pharmaceuticals, agrochemicals, and polymer chemistry due to their hydrogen-bonding capacity and structural tunability. The ethoxy group may enhance solubility in organic solvents, while the propanoylamino moiety could influence intermolecular interactions, stability, or bioactivity .

Properties

CAS No.

135280-72-7

Molecular Formula

C6H13N3O3

Molecular Weight

175.19 g/mol

IUPAC Name

1-ethoxy-3-(propanoylamino)urea

InChI

InChI=1S/C6H13N3O3/c1-3-5(10)7-8-6(11)9-12-4-2/h3-4H2,1-2H3,(H,7,10)(H2,8,9,11)

InChI Key

PHBNVKLHBGBNLT-UHFFFAOYSA-N

SMILES

CCC(=O)NNC(=O)NOCC

Canonical SMILES

CCC(=O)NNC(=O)NOCC

Synonyms

Propanoic acid, 2-[(ethoxyamino)carbonyl]hydrazide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 1-Ethoxy-3-(propanoylamino)urea with three related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Notes References
1-Ethoxy-3-(propanoylamino)urea C₆H₁₁N₃O₃ 173.17 Ethoxy, propanoylamino Potential intermediate in drug synthesis; hydrogen-bonding capacity
Propyl analog (Baccatin III 13-ester) Complex structure N/A Propanoylamino (ester-linked) Taxane derivative; stability in ester form
1-(2-Ethoxyethyl)-3-(1-naphthyl)urea C₁₅H₁₈N₂O₂ 258.32 Ethoxyethyl, naphthyl Higher lipophilicity; aromatic interactions
1-Phenyl-3-(3-pyrrolidinyl)urea C₁₁H₁₅N₃O 205.26 Phenyl, pyrrolidinyl API intermediate; polar substituents

Key Observations:

  • Substituent Impact on Solubility: The ethoxy group in 1-Ethoxy-3-(propanoylamino)urea likely improves organic-phase solubility compared to the polar pyrrolidinyl group in 1-Phenyl-3-(3-pyrrolidinyl)urea . However, it is less lipophilic than 1-(2-Ethoxyethyl)-3-(1-naphthyl)urea, which contains a bulky naphthyl group .
  • Stability: The propanoylamino group in the target compound may confer hydrolytic stability relative to the ester-linked propanoylamino in the Baccatin III propyl analog .
  • Synthetic Complexity : Synthesis of 1-(2-Ethoxyethyl)-3-(1-naphthyl)urea may require multi-step functionalization due to its ethoxyethyl and naphthyl groups, whereas the target compound’s simpler substituents could streamline production .

Physicochemical Properties

  • Functional Group Reactivity: The propanoylamino group’s amide bond may resist hydrolysis better than ester-linked groups (e.g., in the propyl analog) but could still participate in hydrogen bonding, enhancing crystallinity or intermolecular interactions .

Pharmacological and Industrial Relevance

  • Drug Intermediates: Both 1-Ethoxy-3-(propanoylamino)urea and 1-Phenyl-3-(3-pyrrolidinyl)urea serve as intermediates in active pharmaceutical ingredient (API) synthesis, though their differing substituents tailor them to distinct drug scaffolds .
  • Agrochemical Potential: The ethoxy group’s solubility profile may make the target compound suitable for formulations requiring moderate polarity, contrasting with the highly lipophilic 1-(2-Ethoxyethyl)-3-(1-naphthyl)urea .

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